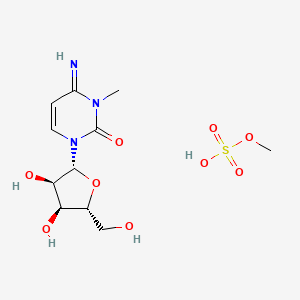
5-(tetrahydro-2H-pyran-2-yloxy)pent-3-yn-1-PEG4-bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(tetrahydro-2H-pyran-2-yloxy)pent-3-yn-1-PEG4-bromide is a chemical compound with the molecular formula C18H31BrO6 and a molecular weight of 423.3 g/mol . This compound is often used in research settings, particularly in the field of organic chemistry, due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tetrahydro-2H-pyran-2-yloxy)pent-3-yn-1-PEG4-bromide typically involves the reaction of tetrahydro-2H-pyran-2-yloxy with pent-3-yn-1-PEG4-bromide under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is likely that the synthesis follows similar routes as those used in laboratory settings, with optimizations for scale-up. This may include the use of larger reaction vessels, continuous flow reactors, and more efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(tetrahydro-2H-pyran-2-yloxy)pent-3-yn-1-PEG4-bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromide group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the alkyne group, to form corresponding oxides.
Reduction Reactions: Reduction of the alkyne group can lead to the formation of alkenes or alkanes, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve the use of polar aprotic solvents and mild heating.
Oxidation Reactions: Reagents such as potassium permanganate or osmium tetroxide are used, often in the presence of a co-oxidant.
Reduction Reactions: Hydrogenation using palladium on carbon or lithium aluminum hydride are common methods.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and substituted amines.
Oxidation Reactions: Products include epoxides and diols.
Reduction Reactions: Products include alkenes and alkanes.
Scientific Research Applications
5-(tetrahydro-2H-pyran-2-yloxy)pent-3-yn-1-PEG4-bromide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids, for labeling and tracking purposes.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable conjugates with therapeutic agents.
Mechanism of Action
The mechanism of action of 5-(tetrahydro-2H-pyran-2-yloxy)pent-3-yn-1-PEG4-bromide involves its reactivity with various nucleophiles and electrophiles. The bromide group acts as a leaving group, allowing for substitution reactions to occur. The alkyne group can participate in cycloaddition reactions, forming stable ring structures. The tetrahydro-2H-pyran-2-yloxy moiety provides stability and solubility, enhancing the compound’s utility in various applications .
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-2-(2-propynyloxy)-2H-pyran: Similar structure but lacks the PEG4-bromide moiety.
[3-(tetrahydro-2H-pyran-2-yloxy)androst-5-en-17-yl]methanol: Contains a similar tetrahydro-2H-pyran-2-yloxy group but is attached to a steroid backbone.
5-chloro-3-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)picolinaldehyde: Contains a similar tetrahydro-2H-pyran-2-yloxy group but with different functional groups.
Uniqueness
5-(tetrahydro-2H-pyran-2-yloxy)pent-3-yn-1-PEG4-bromide is unique due to its combination of a tetrahydro-2H-pyran-2-yloxy group with a PEG4-bromide moiety. This combination provides both stability and reactivity, making it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C18H31BrO6 |
|---|---|
Molecular Weight |
423.3 g/mol |
IUPAC Name |
2-[5-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]pent-2-ynoxy]oxane |
InChI |
InChI=1S/C18H31BrO6/c19-7-11-21-13-15-23-17-16-22-14-12-20-8-3-1-4-9-24-18-6-2-5-10-25-18/h18H,2-3,5-17H2 |
InChI Key |
LFIQKSLSCRTTBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCC#CCCOCCOCCOCCOCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-[2-[2-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutanoyl]oxyethoxy]ethyl] butanedioate](/img/structure/B13714585.png)






![Isopropyl [[trans-4-(Boc-amino)cyclohexyl]methyl]carbamate](/img/structure/B13714640.png)

![Ethyl 1,3-dimethyl-2-thioxo-5-(trifluoromethyl)-2,3-dihydro-1H-imidazo-[4,5-b]-pyridine-6-carboxylate](/img/structure/B13714643.png)



